molecular formula C16H18Br2N2O4 B1211527 6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one

6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one

Cat. No.: B1211527
M. Wt: 462.1 g/mol
InChI Key: BGQRLZNCFLCUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one and its derivatives have been studied primarily for their synthesis and chemical properties. For instance, the synthesis of chromene and benzofuran derivatives through the Nenitzescu reaction involves the condensation of enamine with dibromoquinone, producing adducts such as 6,8-dibromo-7-hydroxy- and 7-hydroxy-10a-piperidine-2,3,4,5,5a-hexahydro-1H-benzofuro[2,3-c]azepine-1-one. Further acid treatment yields novel 9-hydroxy-1,2,3,4-tetrahydro-5H-chromene[3,4-b]pyridine-5-one derivatives (Lyubchanskaya et al., 2002).

Applications in Imaging and Radioligands

In the field of imaging and radioligand development, derivatives of benzofuro[2,3-c]azepin-1-one have been explored. A study synthesized and evaluated (R)-OHDMI and (S,S)-CFMME as potent inhibitors of norepinephrine reuptake, with the aim of labeling these ligands with carbon-11 for use as candidate radioligands in imaging central norepinephrine transporters (NET) (Schou et al., 2006).

Structural and Molecular Studies

Structural and molecular studies of benzofuro[2,3-c]azepin-1-one derivatives have been conducted to understand their chemical properties and potential applications. For instance, research on benzazepine derivatives revealed various hydrogen-bonded assemblies in different dimensions, highlighting the compound's relevance in both organic and medicinal chemistry (Guerrero et al., 2014).

Properties

Molecular Formula

C16H18Br2N2O4

Molecular Weight

462.1 g/mol

IUPAC Name

6,8-dibromo-7-hydroxy-10a-morpholin-4-yl-3,4,5,5a-tetrahydro-2H-[1]benzofuro[2,3-c]azepin-1-one

InChI

InChI=1S/C16H18Br2N2O4/c17-10-8-11-12(13(18)14(10)21)9-2-1-3-19-15(22)16(9,24-11)20-4-6-23-7-5-20/h8-9,21H,1-7H2,(H,19,22)

InChI Key

BGQRLZNCFLCUPZ-UHFFFAOYSA-N

SMILES

C1CC2C3=C(C(=C(C=C3OC2(C(=O)NC1)N4CCOCC4)Br)O)Br

Canonical SMILES

C1CC2C3=C(C(=C(C=C3OC2(C(=O)NC1)N4CCOCC4)Br)O)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one
Reactant of Route 2
6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one
Reactant of Route 3
6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one
Reactant of Route 4
6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one
Reactant of Route 5
6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one
Reactant of Route 6
6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one

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